1,2,5-Oxadiazole-3-carboxylic acid

Vue d'ensemble

Description

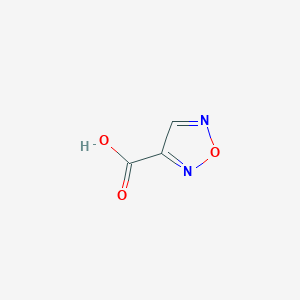

1,2,5-Oxadiazole-3-carboxylic acid is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Méthodes De Préparation

1,2,5-Oxadiazole-3-carboxylic acid can be synthesized through several methods. One common synthetic route involves the dehydrative cyclization of vicinal bisoximes at temperatures greater than 100°C using metal hydroxides . Another method includes the O-acylation of an amidoxime with an acyl chloride, anhydride, or activated carboxylic acid, followed by cyclocondensation in the presence of a suitable catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1,2,5-Oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxadiazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxadiazole compounds.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Applications De Recherche Scientifique

Medicinal Chemistry

1,2,5-Oxadiazole derivatives have gained attention for their biological activities. The compound has been investigated for its potential as a drug candidate due to its ability to form various derivatives that exhibit antimicrobial, antifungal, and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 1,2,5-oxadiazole-3-carboxylic acid showed significant antibacterial activity against several strains of bacteria. The modifications on the oxadiazole ring enhanced the bioactivity of these compounds.

Data Table: Antimicrobial Activity of 1,2,5-Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| Compound C | P. aeruginosa | 64 µg/mL |

Materials Science

The compound is utilized in the synthesis of polymers and other materials due to its thermal stability and structural properties. Specifically, amidrazones derived from this compound are used to create heat-resistant polymers.

Case Study: Polymer Synthesis

Research has shown that incorporating 1,2,5-oxadiazole into polymer matrices enhances thermal stability and mechanical properties. For instance, polymers synthesized using amidrazones derived from this acid demonstrated improved performance under high-temperature conditions.

Data Table: Properties of Polymers Containing 1,2,5-Oxadiazole Derivatives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

Agricultural Chemistry

The use of 1,2,5-oxadiazole derivatives in agrochemicals is another promising application. These compounds have been studied for their potential as herbicides and fungicides.

Case Study: Herbicidal Activity

A series of experiments evaluated the herbicidal efficacy of various derivatives against common agricultural weeds. The results indicated that certain modifications on the oxadiazole framework significantly increased herbicidal activity.

Data Table: Herbicidal Efficacy of Oxadiazole Derivatives

| Compound | Target Weed | Efficacy (%) |

|---|---|---|

| Herbicide A | Amaranthus retroflexus | 85 |

| Herbicide B | Echinochloa crus-galli | 90 |

Synthesis of Heterocyclic Compounds

The ability to synthesize various heterocyclic compounds from this compound is a noteworthy application. These heterocycles are valuable in pharmaceuticals and agrochemicals due to their biological activities.

Case Study: Synthesis of Triazoles

Research has shown that 1,2,5-oxadiazole can be effectively used as a precursor for synthesizing triazoles through cycloaddition reactions. This transformation has implications in developing new therapeutic agents.

Data Table: Yield of Triazoles from Oxadiazole Precursors

| Reaction Conditions | Yield (%) |

|---|---|

| Condition A (solvent X) | 75 |

| Condition B (solvent Y) | 85 |

Mécanisme D'action

The mechanism of action of 1,2,5-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to inhibit the enzyme indoleamine-2,3-dioxygenase 1 (IDO1), enhancing anti-tumor potency . The compound’s ability to form hydrogen bonds with biological molecules contributes to its biological activity.

Comparaison Avec Des Composés Similaires

1,2,5-Oxadiazole-3-carboxylic acid can be compared with other oxadiazole isomers such as 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,3-oxadiazole. While all these compounds share the oxadiazole ring structure, their properties vary due to differences in the positions of nitrogen and oxygen atoms. The 1,2,5-oxadiazole isomer is unique in its stability and potential for high-energy applications . Similar compounds include:

1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.

1,3,4-Oxadiazole: Studied for its antimicrobial and anticancer properties.

1,2,3-Oxadiazole: Less stable and primarily of theoretical interest.

Activité Biologique

1,2,5-Oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, particularly in cancer treatment, through various studies and synthesized derivatives.

Chemical Structure and Properties

This compound has the molecular formula and features a five-membered ring containing nitrogen and oxygen atoms. This unique structure contributes to its bioactivity.

Biological Activities

Research indicates that derivatives of 1,2,5-oxadiazole exhibit a range of biological activities:

- Anticancer Activity : Several studies have demonstrated the antiproliferative effects of 1,2,5-oxadiazole derivatives against various cancer cell lines. For instance, a library of synthesized compounds showed significant cytotoxicity towards HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells .

- Enzyme Inhibition : The interaction of these compounds with topoisomerase I has been a focal point in understanding their mechanism of action. Inhibitory effects on this enzyme suggest potential as anti-topoisomerase agents, which are crucial in cancer therapy .

- Other Biological Activities : Beyond anticancer properties, oxadiazole derivatives have shown promise in anti-inflammatory and antimicrobial activities. A broader spectrum of biological applications includes effects on various enzymes such as histone deacetylases and carbonic anhydrases .

Study 1: Antiproliferative Activity

A study synthesized a series of 1,2,5-oxadiazole derivatives to evaluate their antiproliferative activity using the MTT assay. The results indicated that certain derivatives exhibited significant growth inhibition in both HCT-116 and HeLa cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HCT-116 | 12.5 |

| Compound B | HeLa | 15.0 |

| Compound C | HCT-116 | 8.0 |

| Compound D | HeLa | 10.0 |

Study 2: Molecular Docking Studies

Molecular docking studies provided insights into the binding interactions between oxadiazole derivatives and topoisomerase I. These studies suggested that modifications to the oxadiazole scaffold could enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR)

The effectiveness of 1,2,5-oxadiazole derivatives is closely related to their structural modifications. Changes in substituents on the oxadiazole ring can significantly influence their biological activity:

- Substituent Variations : Different functional groups can enhance or diminish the activity against specific targets.

- Optimal Modifications : Studies suggest that certain substitutions improve the cytotoxicity profile while maintaining selectivity for cancer cells over normal cells.

Propriétés

IUPAC Name |

1,2,5-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3/c6-3(7)2-1-4-8-5-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLHCUQCDKBPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NON=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362841 | |

| Record name | 1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88598-08-7 | |

| Record name | 1,2,5-oxadiazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-Oxadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why are researchers interested in the density of 1,2,5-Oxadiazole-3-carboxylic acid derivatives?

A1: Research suggests that ortho-aminocarboxylic acids, including 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid, exhibit unusually high densities. [] This characteristic is intriguing but not fully understood. For instance, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid showed a measured density of 1.800 g/mL, significantly higher than its calculated density of 1.68 g/mL. [] Further research is needed to understand the underlying reasons for this discrepancy and its potential implications.

Q2: What is the significance of crystal structure determination for compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid?

A2: Determining the crystal structure of compounds like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid provides valuable insights into their molecular arrangement and interactions. [] This information is crucial for understanding their physical and chemical properties, which can influence their potential applications. For example, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid crystallizes in space group C2/c, while its carboxamide counterpart crystallizes in space group P21/c. [] Such structural details are important for designing new materials and understanding their behavior.

Q3: What are the potential applications of this compound derivatives in energetic materials?

A3: Derivatives of this compound, like 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxylic acid and its carboxamide, have been investigated as potential high-nitrogen energetic ingredients. [] These compounds, due to their high nitrogen content, can release significant energy upon decomposition, making them attractive for applications in propellants and explosives.

Q4: Are there any continuous synthesis methods for this compound derivatives?

A4: Yes, continuous synthesis methods for specific derivatives like 4-Cyclopropyl-1,2,5-Oxadiazole-3-carboxylic acid have been developed. [] These methods offer advantages over traditional batch processes, including improved safety, increased efficiency, and better control over reaction parameters. The continuous synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-carboxylic acid is particularly relevant for its potential use as a bioisostere of the amide bond in pharmaceutical research. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.